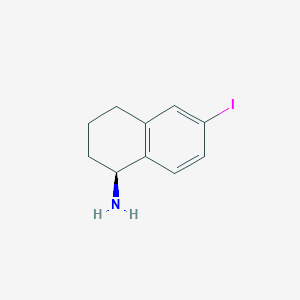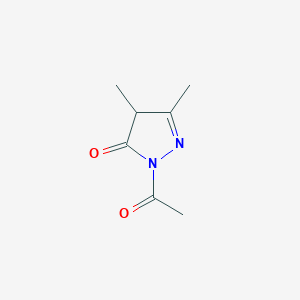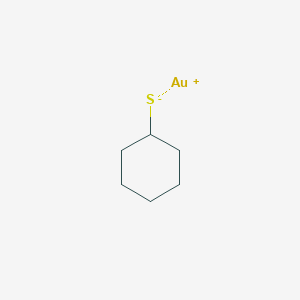
(Cyclohexylthio)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylthio)gold is an organogold compound that features a gold atom bonded to a cyclohexylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylthio)gold typically involves the reaction of gold salts with cyclohexylthiol. One common method is the reaction of gold(III) chloride with cyclohexylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclohexylthio)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) or gold(0) species.
Substitution: The cyclohexylthio group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphines or other strong nucleophiles.
Major Products Formed:
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(I) or gold(0) species.
Substitution: New organogold compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
(Cyclohexylthio)gold has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (Cyclohexylthio)gold exerts its effects often involves the interaction with thiol-containing enzymes and proteins. The gold atom can form strong bonds with sulfur atoms in these biomolecules, leading to inhibition of enzyme activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Gold(I) thiolate complexes: These compounds also feature gold-sulfur bonds but with different organic groups attached to the sulfur.
Gold(III) complexes: These compounds have gold in a higher oxidation state and often exhibit different reactivity and biological activity.
Uniqueness: (Cyclohexylthio)gold is unique due to the presence of the cyclohexyl group, which can influence the compound’s solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H11AuS |
|---|---|
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
cyclohexanethiolate;gold(1+) |
InChI |
InChI=1S/C6H12S.Au/c7-6-4-2-1-3-5-6;/h6-7H,1-5H2;/q;+1/p-1 |
InChI-Schlüssel |
JGXZLAABCLDETI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[S-].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


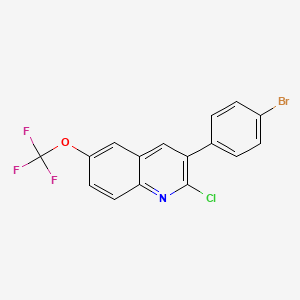



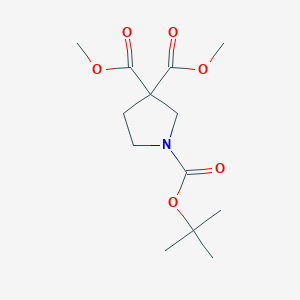

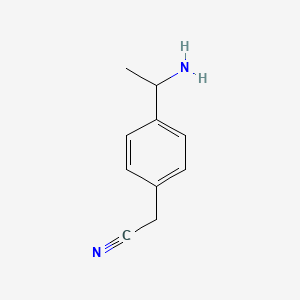
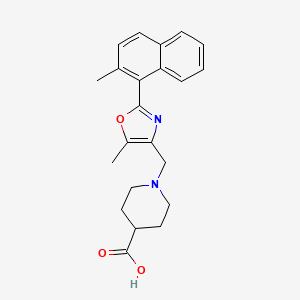
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
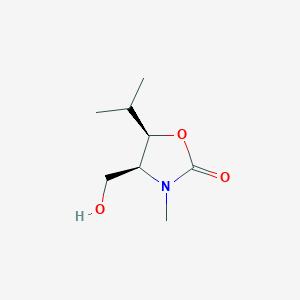
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
